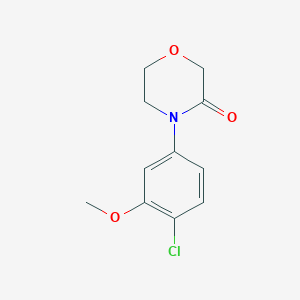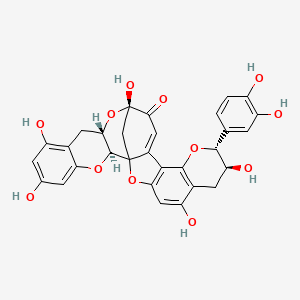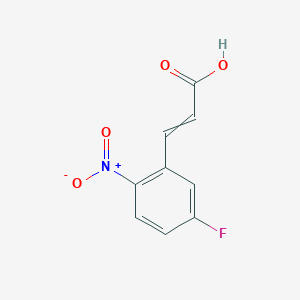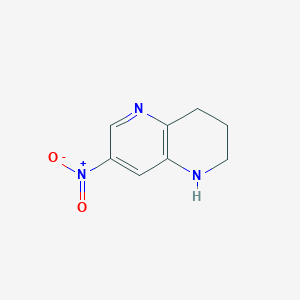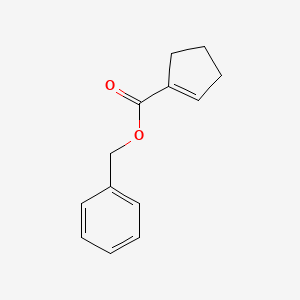
Benzyl cyclopent-1-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl cyclopent-1-enecarboxylate is an organic compound characterized by a benzyl group attached to a cyclopentene ring with a carboxylate functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl cyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the conversion of benzyl cyclopent-3-enocarboxylate into hydroxy allylic esters using diphenyl diselenide and hydrogen peroxide in dry dichloromethane. This reaction forms phenylselenenic acid, which undergoes electrophilic addition to the double bond of the cyclopentene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly reagents. The use of diphenyl diselenide and tert-butyl hydroperoxide is favored due to their availability and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl cyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Diphenyl diselenide and hydrogen peroxide in dry dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Hydroxy allylic esters.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Benzyl cyclopent-1-enecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzyl cyclopent-1-enecarboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Cyclopentane derivatives: Compounds such as methyl 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate share structural similarities.
Phenyl and benzyl units: Compounds with phenyl and benzyl groups attached to cyclopentane rings exhibit similar reactivity.
Uniqueness: Benzyl cyclopent-1-enecarboxylate is unique due to its specific combination of a benzyl group and a cyclopentene ring with a carboxylate functional group. This structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes .
Propiedades
Número CAS |
87995-31-1 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
benzyl cyclopentene-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 |
Clave InChI |
FKTLGHDNXFRODS-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


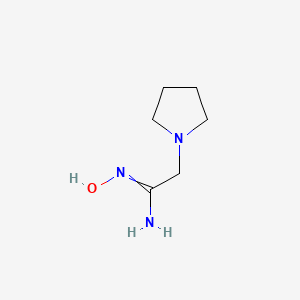
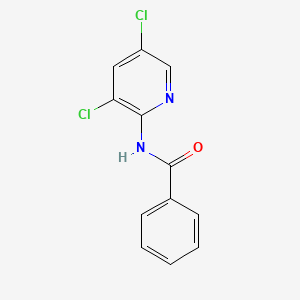
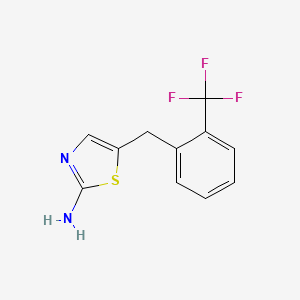
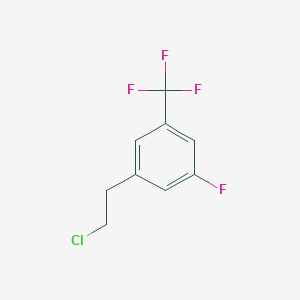
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)

